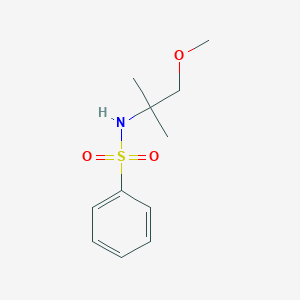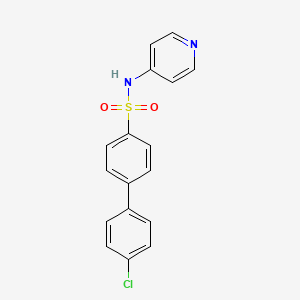![molecular formula C15H13ClO2 B5802881 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)
1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone, also known as clofibrate, is a synthetic lipid-lowering agent that belongs to the class of fibrates. It was first introduced in the 1960s as a treatment for hyperlipidemia, a condition characterized by high levels of lipids (fats) in the blood. Clofibrate works by activating peroxisome proliferator-activated receptors (PPARs) in the liver, which leads to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in lipogenesis.
Mechanism of Action
Clofibrate works by activating PPARs, which are transcription factors that regulate the expression of genes involved in lipid metabolism. Specifically, 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone activates PPARα, which leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis.
Biochemical and physiological effects:
Clofibrate has been shown to reduce triglyceride levels by up to 50% and increase HDL cholesterol levels by up to 20%. It also has anti-inflammatory and antioxidant effects, which may contribute to its beneficial effects on cardiovascular health. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism in patients with diabetes.
Advantages and Limitations for Lab Experiments
Clofibrate is a widely used experimental tool for studying lipid metabolism and PPAR activation. It is relatively inexpensive and easy to obtain, and its effects on lipid metabolism are well-established. However, 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone has some limitations as an experimental tool, including its potential for off-target effects and its limited specificity for PPARα.
Future Directions
1. Further investigation of the mechanisms underlying the lipid-lowering effects of 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone, including its effects on other metabolic pathways and signaling pathways.
2. Development of more specific PPAR agonists with fewer off-target effects and greater efficacy for the treatment of hyperlipidemia and related conditions.
3. Investigation of the potential use of this compound and other PPAR agonists for the prevention and treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
4. Investigation of the potential use of this compound and other PPAR agonists for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
5. Investigation of the potential use of this compound and other PPAR agonists for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Synthesis Methods
Clofibrate can be synthesized by the reaction of 2-chlorobenzyl chloride with phenylacetic acid in the presence of a base such as sodium hydroxide. The resulting product, 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone, is then purified by recrystallization.
Scientific Research Applications
Clofibrate has been extensively studied for its lipid-lowering effects and has been shown to be effective in reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels in patients with hyperlipidemia. It has also been investigated for its potential use in the treatment of other conditions such as diabetes, obesity, and atherosclerosis.
properties
IUPAC Name |
1-[4-[(2-chlorophenoxy)methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11(17)13-8-6-12(7-9-13)10-18-15-5-3-2-4-14(15)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMUSWDTNDRCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5802807.png)
![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,4-benzenediamine](/img/structure/B5802815.png)

![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)
![N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5802829.png)

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)

![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)
![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)


![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)